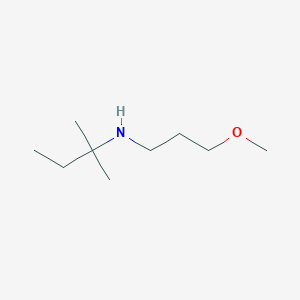
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a dimethylpropan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable Grignard reagent, such as isopropylmagnesium bromide, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid
- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Uniqueness
3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring can enhance its reactivity and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H14ClFO |
|---|---|
Poids moléculaire |
216.68 g/mol |
Nom IUPAC |
3-(2-chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H14ClFO/c1-11(2,7-14)6-8-9(12)4-3-5-10(8)13/h3-5,14H,6-7H2,1-2H3 |
Clé InChI |
HCFXNCLYNVBZAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=CC=C1Cl)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate](/img/structure/B13625715.png)





![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13625752.png)


![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)




